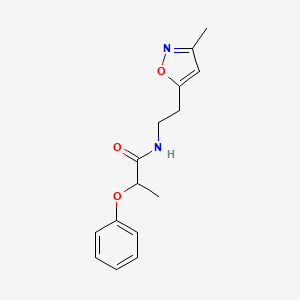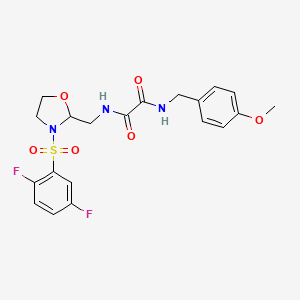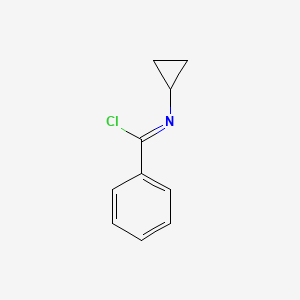
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain and inflammation.
Applications De Recherche Scientifique
Controlled-Release Formulations
Researchers have investigated the development of biologically active polymers that incorporate isoxazole derivatives for controlled-release formulations. The synthesis of 3-(2-Hydroxyethoxy)-5-methylisoxazole and its subsequent reaction to form a copolymer demonstrates its potential use in chemically controlled-release formulations, particularly for fungicidal applications. This approach offers a novel method for the sustained delivery of active agents, providing benefits in agricultural and pharmaceutical applications (Tai, Liu, Yongjia, & Si, 2002).
Antimicrobial Activity
The synthesis and evaluation of phenoxyacetamide derivatives, including those related to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide, have been explored for antimicrobial activity. These studies provide insights into the structure-activity relationships essential for designing compounds with potential antibacterial and antifungal properties. However, specific derivatives were found to lack significant activity at tested concentrations, suggesting the importance of structural modifications for enhanced efficacy (Raffa, Migliara, Daidone, Maggio, & Schillaci, 2002).
Photo-Physical Characteristics
The exploration of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives has shown that compounds incorporating isoxazole units can exhibit unique absorption-emission properties. These properties are crucial for applications in fluorescence-based sensors and imaging agents, where the solvent polarity can significantly impact the photophysical behavior of the compounds. Such studies contribute to the development of advanced materials for optical and electronic applications (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Supramolecular Structures
Investigations into new derivatives of triflamide incorporating isoxazole units have revealed the formation of supramolecular structures through self-assembling processes. These structures, characterized by their dynamic behavior across different phase states, open avenues for the design of materials with tunable properties for applications in nanotechnology and materials science (Chipanina, Oznobikhina, Sterkhova, Ganin, & Shainyan, 2020).
Cardioprotective Agents
The discovery of malonyl-CoA decarboxylase inhibitors as a new class of cardioprotective agents highlights the therapeutic potential of compounds related to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide. These inhibitors, by modulating metabolic pathways, have demonstrated significant effects in improving cardiac efficiency and function in preclinical models, suggesting their utility in the treatment of ischemic heart diseases (Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, & Nadzan, 2006).
Mécanisme D'action
Target of Action
Similar compounds with an isoxazole moiety have been found to interact with various enzymes and receptors in the body .
Mode of Action
Isoxazole derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE. These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-10-14(20-17-11)8-9-16-15(18)12(2)19-13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJFGYVEAXNINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[indoline-3,3'-pyrrolidine]](/img/structure/B2616578.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)
![3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616583.png)
![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)



![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)

